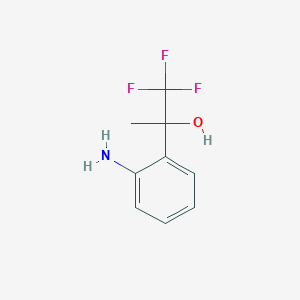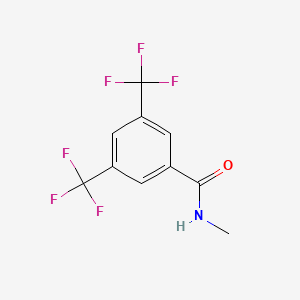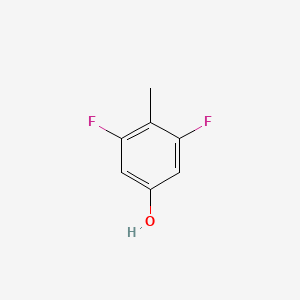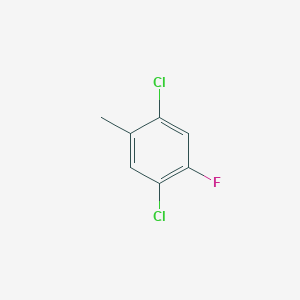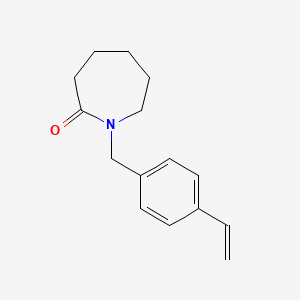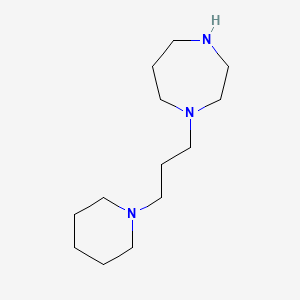
2-Bromo-4,4,4-trifluorobutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,4,4-trifluorobutanoyl chloride, also known as 2-bromo-3,3,3-trifluoropropionyl chloride, is an organofluorine compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly flammable. The compound has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other organofluorine compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,4,4-trifluorobutanoyl chloride has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, including fluoroalkenes, fluoroalkynes, and fluorinated organosilanes. In addition, it has been used in the synthesis of peptides and peptidomimetics.
Wirkmechanismus
The mechanism of action of 2-bromo-4,4,4-trifluorobutanoyl chloride is not fully understood. However, it is believed to be a nucleophilic substitution reaction, in which the bromine atom of the compound is replaced by a nucleophile, such as a halide ion or a nucleophilic organic compound. This reaction is believed to be catalyzed by a base, such as sodium or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4,4,4-trifluorobutanoyl chloride have not been fully studied. However, it is known to be a highly reactive compound and should be handled with caution. It has been shown to cause irritation to the skin, eyes, and respiratory tract when inhaled or ingested.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4,4,4-trifluorobutanoyl chloride is a highly useful reagent for organic synthesis. Its main advantage is its high reactivity, which makes it a useful reagent for a wide range of synthetic reactions. However, it is also a highly toxic and flammable compound, and must be handled with extreme caution.
Zukünftige Richtungen
Further research into the applications of 2-bromo-4,4,4-trifluorobutanoyl chloride is necessary to better understand its potential uses in organic synthesis. In particular, further research is needed to explore its potential use in the synthesis of peptides and peptidomimetics. Additionally, further research is needed to investigate its potential applications in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated organosilanes. Finally, further research is needed to investigate its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesemethoden
2-Bromo-4,4,4-trifluorobutanoyl chloride can be synthesized in two steps. The first step involves the reaction of trifluorobromomethane (CF3Br) with 4-bromobutyric acid in the presence of a catalytic amount of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 2-bromo-4,4,4-trifluorobutanoyl bromide, which is then reacted with thionyl chloride to produce 2-bromo-4,4,4-trifluorobutanoyl chloride.
Eigenschaften
IUPAC Name |
2-bromo-4,4,4-trifluorobutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3O/c5-2(3(6)10)1-4(7,8)9/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQZRGMBUWONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,4,4-trifluorobutanoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

